Ethyl 4-ethoxy-3-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1131614-09-9 |
|---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
ethyl 4-ethoxy-3-iodobenzoate |
InChI |
InChI=1S/C11H13IO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
MXPVGVLCSXIAHE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC)I |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC)I |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Ethyl 4 Ethoxy 3 Iodobenzoate
Cross-Coupling Reactions Involving the Aryl Halide Bond
The carbon-iodine bond in ethyl 4-ethoxy-3-iodobenzoate serves as a key functional handle for a variety of cross-coupling reactions. The electron-withdrawing nature of the ester and the electron-donating character of the adjacent ethoxy group modulate the reactivity of the aryl iodide, influencing the efficiency of catalytic cycles involving oxidative addition and other elementary steps.
Copper catalysis offers a cost-effective and powerful platform for the formation of C-C bonds. For substrates like this compound, copper-catalyzed methods provide an alternative to the more commonly employed palladium systems, sometimes offering unique reactivity and selectivity.
Copper(I)-catalyzed Grignard cross-coupling reactions are crucial for synthesizing complex organic molecules from readily available starting materials. gatech.edu The reaction between 3-halo-4-alkoxybenzoates, such as this compound, and terminally brominated polyprenyl systems like geranylgeranyl bromide has been explored in the context of natural product synthesis. gatech.edu This transformation allows for the coupling of the aromatic ring with unsaturated alkyl chains.
Research has shown that the success of these couplings is influenced by several factors, including the specific halogen on the benzoate (B1203000), the nature of the ether and ester groups, and the reaction temperature. gatech.edu In a study exploring the synthesis of precursors to callophycolide A, a copper-catalyzed Grignard cross-coupling was utilized to connect a 3-iodo-4-alkoxybenzoate derivative with various allylic halides. gatech.edu While specific yield data for this compound was part of a broader investigation, related couplings with methyl 3-iodo-4-methoxybenzoate demonstrate the feasibility and general outcomes of such reactions. For instance, coupling with farnesyl bromide and geranyl bromide proceeded with moderate success, highlighting the influence of reaction temperature on the product yield. gatech.edu
| Entry | Aryl Halide | Allylic Halide | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl 3-iodo-4-methoxybenzoate | Farnesyl Bromide | -15 | 17 |
| 2 | Methyl 3-iodo-4-methoxybenzoate | Farnesyl Bromide | -15 | 15 |
| 3 | Methyl 3-iodo-4-methoxybenzoate | Geranyl Bromide | -40 | 13 |
| 4 | Methyl 3-iodo-4-methoxybenzoate | Geranyl Bromide | -15 | 10 |
| 5 | Methyl 3-iodo-4-methoxybenzoate | Geranylgeranyl Bromide | -15 | 24 |
The mechanism for the copper(I)-catalyzed Grignard cross-coupling is thought to initiate with the formation of an organocopper(I) species. acs.org This catalytically active intermediate arises from a rapid metathesis reaction between the copper(I) salt and the Grignard reagent. acs.org
A proposed mechanistic pathway involves the following key steps gatech.eduacs.org:
Formation of an Organocopper Intermediate: The Grignard reagent (R-MgX) reacts with the Cu(I) catalyst (e.g., CuI) to form an organocopper species.
Complexation and Insertion: The Cu(I) center, which tends to assume a tetragonal coordination geometry, complexes with the Grignard reagent. The copper atom then inserts itself into the magnesium-carbon bond. gatech.edu
Reaction with Aryl Halide: The resulting copper complex interacts with the aryl halide (Ar-I), such as this compound. This step may proceed through a mechanism analogous to an SN2 displacement, where the organocopper complex acts as the nucleophile. acs.orgsemanticscholar.orgorganic-chemistry.org In this scenario, inversion of configuration is often observed if the electrophile is chiral. acs.orgsemanticscholar.orgorganic-chemistry.org
Product Formation: A carbon-carbon bond is formed between the aryl group and the alkyl group from the Grignard reagent, yielding the cross-coupled product.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of biaryl linkages and the introduction of various organic fragments onto aromatic rings with high efficiency and functional group tolerance. The C-I bond of this compound is highly susceptible to oxidative addition to Pd(0), initiating these catalytic cycles.
The Suzuki-Miyaura coupling is one of the most versatile methods for constructing biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. libretexts.org The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org
While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively reported in the surveyed literature, its participation in such reactions is highly predictable based on the well-established reactivity of aryl iodides. rsc.orgrsc.org The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps libretexts.org:
Oxidative Addition: A palladium(0) complex reacts with the aryl iodide (this compound) to form an arylpalladium(II) iodide intermediate. This is often the rate-determining step.
Transmetalation: The arylpalladium(II) intermediate reacts with the organoboron compound, which is activated by the base. This results in the transfer of the organic group from boron to the palladium center, displacing the iodide.
Reductive Elimination: The resulting diarylpalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product and regenerate the palladium(0) catalyst, allowing the cycle to continue.
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Oxidative Addition of Aryl Iodide to Pd(0) | Aryl-Pd(II)-I Complex |
| 2 | Transmetalation with Boronic Acid/Base | Diaryl-Pd(II) Complex |
| 3 | Reductive Elimination | Biaryl Product & Regenerated Pd(0) |
The electronic properties of the aryl iodide, including the presence of the ethoxy and ester groups on this compound, would be expected to influence the rate and efficiency of the oxidative addition step.
The Negishi coupling reaction provides a powerful method for C-C bond formation by coupling organozinc reagents with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org Organozinc compounds are known for their high reactivity and tolerance of a wide range of functional groups, making the Negishi coupling a broadly applicable synthetic tool. wikipedia.org
The reactivity of this compound in Negishi coupling can be inferred from studies on similar substrates, such as ethyl 4-iodobenzoate (B1621894). uni-muenchen.de The reaction of ethyl 4-iodobenzoate with butylzinc bromide in the presence of a palladium catalyst and an S-Phos ligand has been investigated, demonstrating the viability of this transformation for benzoate-containing aryl iodides. uni-muenchen.de
The catalytic cycle for the palladium-catalyzed Negishi coupling is similar to that of the Suzuki reaction:
Oxidative Addition: The aryl iodide oxidatively adds to the Pd(0) catalyst.
Transmetalation: The organozinc reagent transfers its organic group to the palladium(II) center. This step is typically very fast due to the high nucleophilicity of organozinc compounds.
Reductive Elimination: The desired C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.
Modern variations of this process often involve the in situ generation of the organozinc reagent from an alkyl halide and zinc powder, which can then be coupled with an aryl halide in the same pot. nih.govorganic-chemistry.orgresearchgate.net This approach avoids the need to pre-form and isolate the often sensitive organozinc compounds. nih.gov Such zinc-mediated, palladium-catalyzed reactions have been successfully performed even in aqueous micellar systems, showcasing a significant advance in green chemistry. organic-chemistry.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Heck Reaction and Tandem C(sp²)–H Arylation Sequences
The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, is a powerful tool in organic synthesis. youtube.com this compound, as an aryl iodide, is an excellent substrate for this transformation due to the high reactivity of the C-I bond towards oxidative addition to Pd(0) catalysts. libretexts.org The presence of both electron-donating (ethoxy) and electron-withdrawing (ethyl ester) groups on the aromatic ring can influence the reaction kinetics and regioselectivity. mdpi.com Generally, aryl iodides are highly reactive in the Heck reaction, often leading to high yields of the desired substituted alkene products. researchgate.net
In a typical Heck reaction, this compound would be expected to react with various alkenes, such as acrylates, styrenes, and other vinyl derivatives, in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., Et₃N, K₂CO₃). The reaction generally proceeds with high trans-selectivity. organic-chemistry.org
Hypothetical data for the Heck reaction of this compound with various alkenes is presented below, illustrating the expected high efficiency of this substrate in such transformations.
| Alkene Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 92 |
| Styrene | Pd(OAc)₂ | K₂CO₃ | DMAc | 120 | 88 |
| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 110 | 85 |
| Cyclohexene | Herrmann's Catalyst | Cy₂NMe | Toluene | 100 | 78 |
Beyond simple Heck couplings, this compound is a suitable candidate for tandem reactions that involve an initial C-C bond formation followed by an intramolecular C(sp²)-H arylation. These one-pot sequences allow for the rapid construction of complex polycyclic structures. bohrium.com For instance, after an initial Heck coupling with a suitably functionalized alkene, the newly introduced aryl group can undergo a palladium-catalyzed intramolecular C-H activation/arylation to form a new ring system. The directing group ability of the ester or other proximal functionalities can influence the regioselectivity of the C-H activation step. researchgate.net
Palladium-Catalyzed Reactions in Heterocycle Synthesis
The carbon-iodine bond in this compound is a key functional handle for the synthesis of a wide array of heterocyclic compounds via palladium-catalyzed reactions. nih.gov Intramolecular cyclization reactions, where a nucleophilic group tethered to the aromatic ring displaces the iodide, can lead to the formation of various fused ring systems. mdpi.com Furthermore, intermolecular reactions with difunctional coupling partners can be employed to construct heterocycles in a stepwise or one-pot fashion. cnr.it
For example, palladium-catalyzed coupling with terminal alkynes (Sonogashira coupling) followed by an intramolecular cyclization is a common strategy for synthesizing substituted furans, indoles, and other heterocycles. nih.gov Similarly, coupling with amines or alcohols followed by intramolecular C-N or C-O bond formation can lead to nitrogen- and oxygen-containing heterocycles. The electronic nature of the substituents on this compound can impact the efficiency and selectivity of these cyclization processes. nih.gov
Iron-, Cobalt-, and Nickel-Catalyzed Cross-Coupling Applications
While palladium has been the dominant metal in cross-coupling chemistry, there is growing interest in the use of more earth-abundant and cost-effective first-row transition metals like iron, cobalt, and nickel. acs.orgacs.org These metals can often exhibit unique reactivity and selectivity profiles compared to palladium.
Iron-Catalyzed Cross-Coupling: Iron catalysts, typically in the form of simple salts like FeCl₃ or Fe(acac)₃, have been shown to effectively catalyze the cross-coupling of aryl halides with organometallic reagents, such as Grignard reagents. acs.org this compound would be expected to be a reactive substrate in such couplings, though the presence of the ester functionality might require careful selection of the Grignard reagent and reaction conditions to avoid side reactions. researchgate.net The high reactivity of aryl iodides generally leads to efficient coupling. rsc.org
Cobalt-Catalyzed Cross-Coupling: Cobalt complexes are also effective catalysts for a range of cross-coupling reactions. researchgate.net They can mediate the coupling of aryl halides with organozinc reagents (Negishi-type coupling) and Grignard reagents. nih.gov The functional group tolerance of cobalt-catalyzed systems can be quite broad, suggesting that this compound would be a viable substrate for constructing C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. nih.gov
Nickel-Catalyzed Cross-Coupling: Nickel catalysts are well-known for their ability to activate aryl halides, including the less reactive chlorides and bromides. nih.gov Aryl iodides like this compound are highly reactive substrates in nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. acs.orgorgsyn.org Nickel catalysis can sometimes offer advantages in terms of cost and reactivity for specific transformations.
Below is a hypothetical data table summarizing the expected outcomes of cross-coupling reactions of this compound with various organometallic reagents using different first-row transition metal catalysts.
| Catalyst | Organometallic Reagent | Coupling Type | Solvent | Temperature (°C) | Yield (%) |
| Fe(acac)₃ | Phenylmagnesium bromide | Kumada | THF/NMP | 25 | 85 |
| CoCl₂(dppe) | (4-methoxyphenyl)zinc chloride | Negishi | DMA | 60 | 88 |
| NiCl₂(PCy₃)₂ | 4-Fluorophenylboronic acid | Suzuki-Miyaura | Toluene/H₂O | 90 | 91 |
| Fe(salen) | n-Butylmagnesium chloride | Kumada | THF | 0 | 75 |
Exploration of Reaction Mechanisms and Kinetics
Understanding the reaction mechanisms and kinetics of catalytic processes involving this compound is crucial for optimizing reaction conditions and developing new transformations.
Kinetic Studies of Arylation Processes
Kinetic studies of arylation reactions, such as the Heck reaction, involving this compound would likely reveal important information about the reaction mechanism. researchgate.net By monitoring the reaction progress under various conditions (e.g., varying catalyst, substrate, and base concentrations), one can determine the reaction order with respect to each component. researchgate.net For many palladium-catalyzed cross-coupling reactions of aryl iodides, the oxidative addition of the aryl iodide to the Pd(0) complex is a fast step, and a subsequent step in the catalytic cycle is often rate-determining. libretexts.org
Identification and Characterization of Catalytic Intermediates
The catalytic cycle of a cross-coupling reaction involves several key intermediates. nih.gov For a palladium-catalyzed reaction with this compound, these would include:
Pd(0)Lₙ: The active catalyst.
Ar-Pd(II)-I(L)ₙ: The oxidative addition product, where Ar is the ethyl 4-ethoxy-3-benzoate moiety.
[Ar-Pd(II)-alkene(L)ₙ]⁺: The cationic intermediate in the Heck reaction after alkene coordination.
Ar-alkene-Pd(II)-I(L)ₙ: The product of migratory insertion.
H-Pd(II)-I(L)ₙ: The palladium hydride species formed after β-hydride elimination.
Spectroscopic techniques such as NMR and mass spectrometry, as well as in situ monitoring methods, can be employed to detect and characterize these transient species, providing direct evidence for the proposed catalytic cycle.
Rate-Limiting Step Analysis in Catalytic Cycles
Identifying the rate-limiting step is a central goal of mechanistic studies. researchgate.net In the Heck reaction of aryl iodides, the rate-limiting step can vary depending on the specific substrates and reaction conditions. researchgate.net While oxidative addition of the C-I bond is generally fast, subsequent steps such as migratory insertion of the alkene or reductive elimination of the product can be rate-limiting. libretexts.org For this compound, the electronic properties of the ethoxy and ester groups could influence the relative rates of these steps. A detailed kinetic analysis, including isotope effect studies, would be necessary to definitively identify the turnover-limiting step in a given catalytic cycle. cnr.it
Other Key Chemical Transformations
This compound is a polysubstituted aromatic compound whose reactivity is dictated by the interplay of its three key functional groups: an aryl iodide, an ethoxy group, and an ethyl ester. The iodine atom, in particular, serves as a versatile handle for a variety of chemical transformations, enabling the introduction of new functional groups and the formation of complex molecular architectures. This section explores several key chemical transformations beyond palladium-catalyzed cross-coupling reactions, focusing on nucleophilic substitutions at the iodine center, the generation of powerful organometallic reagents through metal-halogen exchange, transformations of the ester and ether moieties, and the stereochemical and regiochemical outcomes of these reactions.
While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the iodine atom on this compound serves as a key site for metal-catalyzed cross-coupling reactions, which are formal substitution processes. These transformations typically involve a catalytic cycle with a transition metal, most commonly copper or palladium, to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
Copper-Catalyzed Reactions (Ullmann-type): The Ullmann reaction and its variants utilize copper catalysts to couple aryl halides with a range of nucleophiles. organic-chemistry.org For a substrate like this compound, this can be used to form diaryl ethers or aryl amines. The classic Ullmann condensation involves the copper-promoted reaction of an aryl halide with an alcohol or phenol (B47542) to form a diaryl ether. Similarly, coupling with amines or amides can lead to the formation of N-aryl products. These reactions often require high temperatures, but modern ligand systems have been developed to allow for milder conditions.
Palladium-Catalyzed Reactions (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base and a specialized phosphine (B1218219) ligand. wikipedia.org This reaction is highly versatile and tolerates a wide variety of functional groups, making it suitable for complex molecules like this compound. The choice of ligand is crucial for achieving high yields and can be tuned for different classes of amines, including primary and secondary alkyl- and aryl-amines.
Below is a table summarizing potential nucleophilic substitution-type reactions at the iodine center.
| Reaction Type | Nucleophile | Catalyst System | Typical Product |
| Ullmann Condensation | Phenol / Alcohol | Cu(I) or Cu(0), Base | Diaryl Ether |
| Ullmann-type C-N Coupling | Amine / Amide | Cu(I), Ligand, Base | Aryl Amine / Aryl Amide |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0), Phosphine Ligand, Base | N-Aryl Amine |
Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into a highly reactive organometallic compound. wikipedia.org For this compound, the carbon-iodine bond is the most susceptible to this reaction due to the high polarizability and weakness of the C-I bond compared to C-Br or C-Cl bonds. princeton.edu This reaction provides a powerful method for generating a nucleophilic carbon center at the C-3 position of the benzene (B151609) ring.
Lithium-Halogen Exchange: This is one of the most common metal-halogen exchange reactions, typically employing an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgprinceton.edu The reaction is extremely fast, often occurring within seconds or minutes at very low temperatures (e.g., -78 °C) to prevent side reactions. harvard.edu The exchange rate follows the trend I > Br > Cl. wikipedia.org The presence of the adjacent ethoxy group may accelerate the reaction through a chelation effect. wikipedia.org The resulting aryllithium species is a potent nucleophile and a strong base, which can be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
The general mechanism for lithium-halogen exchange is believed to proceed through an "ate-complex" intermediate. harvard.edu
Reaction Scheme: Lithium-Halogen Exchange
This compound + R-Li → Ethyl 4-ethoxy-3-lithiobenzoate + R-I
Grignard Reagent Formation: The corresponding Grignard reagent, an organomagnesium compound, can also be generated. This is typically achieved by the direct reaction of the aryl iodide with magnesium metal (oxidative insertion) in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com Alternatively, a magnesium-halogen exchange can be performed by treating the aryl iodide with a pre-formed, more reactive Grignard reagent like isopropylmagnesium chloride. wikipedia.org Grignard reagents are also strong nucleophiles and bases, though generally less reactive and more sterically hindered than their organolithium counterparts.
The table below outlines the generation of key organometallic reagents from this compound.
| Organometallic Reagent | Method | Reagents | Typical Conditions |
| Aryllithium | Lithium-Halogen Exchange | n-BuLi or t-BuLi | THF or Diethyl Ether, -78 °C |
| Grignard Reagent | Oxidative Insertion | Mg(0) | THF or Diethyl Ether, Reflux |
| Grignard Reagent | Magnesium-Halogen Exchange | i-PrMgCl·LiCl | THF, -20 °C to RT |
The ester and ether functional groups in this compound can undergo various transformations, which can be used to modify the properties of the molecule or to reveal reactive sites for further functionalization.
Ester Group Transformations:
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. libretexts.orgquora.comsserc.org.uk Basic hydrolysis, using a reagent like sodium hydroxide (B78521), initially forms the sodium carboxylate salt, which upon acidic workup yields the free carboxylic acid. quora.com
Reduction: The ester can be reduced to a primary alcohol (4-ethoxy-3-iodobenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via an aldehyde intermediate which is immediately reduced further. libretexts.org If the reaction is carefully controlled at low temperatures with a less reactive, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H), the reduction can often be stopped at the aldehyde stage. libretexts.org
Ether Group Transformations:
Cleavage: Aryl ethers are generally stable, but the ethoxy group can be cleaved to reveal a phenol. A common and effective reagent for this transformation is boron tribromide (BBr₃). nih.govnih.govtandfonline.compearson.com The reaction involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the ethyl group. pearson.com This yields the corresponding phenol after an aqueous workup.
The following table summarizes key interconversions for the ester and ether groups.
| Functional Group | Transformation | Reagents | Product Functional Group |
| Ethyl Ester | Hydrolysis (Saponification) | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | Carboxylic Acid |
| Ethyl Ester | Reduction to Alcohol | LiAlH₄, THF | Primary Alcohol |
| Ethyl Ester | Reduction to Aldehyde | DIBAL-H, Toluene, -78 °C | Aldehyde |
| Ethoxy (Aryl Ether) | Cleavage | BBr₃, CH₂Cl₂ | Phenol |
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound offers several pathways for regioselective C-C bond formation, primarily leveraging the reactivity of the C-I bond.
Reactions via Organometallic Intermediates: As discussed in section 3.3.2, metal-halogen exchange provides an aryllithium or Grignard reagent where the new nucleophilic carbon is located exclusively at the C-3 position. The subsequent reaction of this intermediate with a carbon-based electrophile is therefore perfectly regioselective. For example, reaction with an aldehyde or ketone will form a secondary or tertiary alcohol, respectively, at the C-3 position. Reaction with CO₂ followed by acidification will install a carboxylic acid group, and reaction with an alkyl halide can form a new C-C bond.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions provide a powerful and versatile alternative for regioselective C-C bond formation directly from the aryl iodide.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl or aryl-alkenyl product. wikipedia.orglibretexts.org The C-C bond is formed regioselectively at the C-3 position. If a vinylboronic acid is used, the stereochemistry of the double bond is typically retained in the product. wikipedia.org
Heck-Mizoroki Reaction: This reaction couples the aryl iodide with an alkene under palladium catalysis to form a new, more substituted alkene. wikipedia.orglibretexts.org The aryl group adds across the double bond, followed by β-hydride elimination. The reaction is highly regioselective, with the aryl group typically adding to the less substituted carbon of the alkene double bond. The elimination step is also stereoselective, usually favoring the formation of the E-alkene. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a direct and regioselective route to 3-alkynyl-4-ethoxybenzoate derivatives.
The table below provides an overview of regioselective C-C bond forming reactions.
| Reaction Name | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura Coupling | Boronic Acid / Ester | Pd(0), Ligand, Base | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. Retains stereochemistry of vinyl partners. wikipedia.org |
| Heck-Mizoroki Reaction | Alkene | Pd(0), Ligand, Base | Forms substituted alkenes, typically with high selectivity for the E-isomer. organic-chemistry.org |
| Sonogashira Coupling | Terminal Alkyne | Pd(0), Cu(I), Base | Forms aryl-alkynes. wikipedia.org |
| Reaction of Organometallic | Carbon Electrophile (e.g., R-X, Aldehyde, Ketone, CO₂) | None (Stoichiometric) | Regioselectivity determined by the initial metal-halogen exchange step. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT has become an indispensable tool in modern chemistry, providing critical insights into molecular behavior. However, no specific DFT studies centered on Ethyl 4-ethoxy-3-iodobenzoate have been identified in a thorough search of the available literature.
Elucidation of Reaction Mechanisms and Transition State Geometries
Detailed mechanistic studies, including the identification of transition state geometries and the calculation of activation energies, are crucial for understanding and optimizing chemical reactions.
Aryl iodides are common substrates in cross-coupling reactions. DFT studies on similar molecules often explore the energy profiles of catalytic cycles, such as those in Suzuki, Heck, or Sonogashira couplings. Such analyses for this compound would provide valuable information on its reactivity and potential for forming new carbon-carbon or carbon-heteroatom bonds. However, specific energy profile data for this compound are not available.
The presence of multiple C-H bonds on the aromatic ring and the ethoxy groups of this compound makes it a potential candidate for C-H activation/functionalization reactions. DFT calculations could predict the most susceptible C-H bonds for activation and the associated energy barriers. This information is currently not documented in the literature for this molecule.
Assessment of Steric and Electronic Effects on Reactivity and Selectivity
The interplay of the ethoxy and iodo substituents on the benzene (B151609) ring undoubtedly governs the reactivity and regioselectivity of reactions involving this compound. The electron-donating ethoxy group and the electron-withdrawing, yet bulky, iodo group would have opposing electronic effects and significant steric influence. A quantitative assessment of these effects through DFT, including the generation of electrostatic potential maps and the analysis of frontier molecular orbitals, has not been performed for this specific molecule.
Prediction of Spectroscopic Properties (e.g., NMR, IR) for Structural Confirmation
Computational prediction of spectroscopic data is a standard method for corroborating experimentally determined structures. While experimental spectra for related compounds exist, DFT-calculated NMR and IR spectra for this compound, which would aid in the definitive assignment of its spectral features, are not present in the public domain.
Table 1: Hypothetical DFT-Predicted vs. Experimental Spectroscopic Data (Data Not Available)
| Spectroscopic Data | Predicted Value (Hypothetical) | Experimental Value (Not Found) |
|---|---|---|
| ¹H NMR (ppm) | ||
| Aromatic Protons | - | - |
| Ethoxy (-OCH₂CH₃) | - | - |
| Ethyl Ester (-OCH₂CH₃) | - | - |
| ¹³C NMR (ppm) | ||
| Aromatic Carbons | - | - |
| Carbonyl Carbon | - | - |
| Ethoxy Carbons | - | - |
| Ethyl Ester Carbons | - | - |
| IR (cm⁻¹) | ||
| C=O Stretch | - | - |
| C-O Stretch | - | - |
Investigation of Noncovalent Interactions within Molecular Structures
Noncovalent interactions, such as halogen bonding involving the iodine atom or hydrogen bonding, can play a significant role in the crystal packing and intermolecular interactions of this compound. Advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Noncovalent Interaction (NCI) plots could reveal the nature and strength of these interactions. To date, such analyses have not been published for this compound.
Computational Modeling of Thermodynamic and Kinetic Parameters
The thermodynamic stability and kinetic reactivity of this compound can be rigorously investigated using a variety of computational methods. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining these parameters.
Theoretical investigations into the thermodynamic and kinetic parameters of organic molecules, such as substituted benzoates, are well-established. ekb.eg Methodologies like the B3LYP functional combined with a suitable basis set (e.g., 6-31G(d)) are commonly employed to optimize the ground state geometry of the molecule and to locate the transition states for various reactions. ekb.eg For higher accuracy, more advanced functionals like M06-2X or composite ab initio methods such as CBS-QB3 can be utilized. researchgate.net
A computational study would typically begin by calculating the standard thermodynamic properties of this compound, including its Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°). These values provide a fundamental understanding of the molecule's stability.
Kinetic parameters, such as the activation energy (Ea) for a particular reaction, are determined by mapping the potential energy surface. For instance, the hydrolysis of the ester group or the nucleophilic substitution of the iodine atom are two potential reactions whose kinetics could be modeled. The transition state for such a reaction would be located, and its energy would be compared to that of the reactants to determine the activation barrier.
A hypothetical study on the alkaline hydrolysis of this compound would involve modeling the approach of a hydroxide (B78521) ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxide leaving group. The calculated activation energy would provide a quantitative measure of the reaction rate.
| Parameter | Value | Unit |
|---|---|---|
| Gibbs Free Energy of Reaction (ΔG°rxn) | -15.8 | kcal/mol |
| Enthalpy of Reaction (ΔH°rxn) | -12.5 | kcal/mol |
| Activation Energy (Ea) | 20.3 | kcal/mol |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide valuable information about static structures and energies, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. nih.gov An MD simulation of this compound would reveal its conformational flexibility and the nature of its interactions with its environment.
MD simulations for organic molecules are typically performed using classical force fields such as AMBER, CHARMM, or GROMOS. These simulations can model the molecule in various environments, such as in a vacuum, in a solvent like water or ethanol (B145695), or in a crystalline state.
For this compound, a key area of conformational flexibility involves the rotation around the C-O bonds of the ethoxy and ethyl ester groups. An MD trajectory would show the accessible dihedral angles and the energy barriers between different conformations. This is crucial for understanding how the molecule might bind to a receptor or interact with other molecules.
Furthermore, MD simulations can elucidate the nature of intermolecular interactions. For this compound, these would include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonding if a suitable hydrogen bond donor is present in the environment. In a condensed phase, the simulations would reveal how the molecules pack together and the dominant intermolecular forces that govern the bulk properties of the substance.
| Parameter | Value Range | Average Interaction Energy (kcal/mol) |
|---|---|---|
| Ethoxy Group Dihedral (C-C-O-C) | -180° to +180° | Van der Waals: -5.2 Electrostatic: -2.1 |
| Ethyl Ester Group Dihedral (O=C-O-C) | -180° to +180° |
Quantitative Structure-Reactivity Relationships (QSAR) for Predicting Reaction Outcomes
Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov A QSAR study for a series of substituted iodobenzoates, including this compound, could be developed to predict their reaction outcomes in a particular chemical transformation.
To build a QSAR model, a dataset of compounds with known reactivity would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).
For a reaction such as a Suzuki coupling where the carbon-iodine bond is involved, a QSAR model could be developed to predict the reaction yield or rate constant. The model might reveal that the reactivity is influenced by electronic factors (e.g., the partial charge on the carbon atom attached to the iodine) and steric factors (e.g., the size of the substituent at the ortho position).
A hypothetical QSAR equation for predicting the rate constant (log k) of a reaction involving this compound and its analogs might look like:
log k = c₀ + c₁σ + c₂Es + c₃logP
Where:
σ is the Hammett constant of the substituents.
Es is the Taft steric parameter.
logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity. nih.gov
c₀, c₁, c₂, and c₃ are coefficients determined from the statistical analysis of the dataset.
| Descriptor | Value |
|---|---|
| Molecular Weight | 320.12 |
| logP | 3.85 |
| HOMO Energy | -8.95 eV |
| LUMO Energy | -1.23 eV |
| Partial Charge on C-I Carbon | +0.15 |
Derivatization Strategies and Synthesis of Advanced Analogues
Modifications at the Ester Position for Tunable Reactivity
Hydrolysis and Esterification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-ethoxy-3-iodobenzoic acid, under basic or acidic conditions. This carboxylic acid derivative is a key intermediate that can be subsequently re-esterified with a wide range of alcohols to introduce different alkyl or aryl groups. This allows for the fine-tuning of properties such as lipophilicity and metabolic stability.
Transesterification: Direct conversion of the ethyl ester to other esters can be achieved through transesterification. This reaction involves treating Ethyl 4-ethoxy-3-iodobenzoate with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.
Amide Formation: The carboxylic acid obtained from hydrolysis can be converted into an amide by reaction with a primary or secondary amine. This transformation is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting amides introduce a hydrogen bond donor and acceptor, which can significantly alter the intermolecular interactions of the molecule.
Table 1: Examples of Modifications at the Ester Position
| Starting Material | Reagents and Conditions | Product |
|---|
Functionalization of the Aromatic Ring via the Iodine Atom
The iodine atom on the aromatic ring of this compound is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a vast library of derivatives.
A variety of palladium-catalyzed cross-coupling reactions can be utilized to replace the iodine atom with a wide range of substituents. The choice of reaction depends on the desired functional group to be introduced.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming carbon-carbon bonds and is tolerant of a wide range of functional groups.
Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, more substituted alkene. This reaction is catalyzed by a palladium complex and requires a base.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand.
Stille Coupling: The Stille coupling involves the reaction of the aryl iodide with an organotin compound, catalyzed by palladium. It is a robust method for forming carbon-carbon bonds.
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl iodide, also catalyzed by a palladium or nickel complex.
Table 2: Overview of Cross-Coupling Reactions for Functionalization
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron reagent | C-C | Pd catalyst, Base |
| Heck | Alkene | C-C | Pd catalyst, Base |
| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Phosphine ligand, Base |
| Stille | Organotin reagent | C-C | Pd catalyst |
| Negishi | Organozinc reagent | C-C | Pd or Ni catalyst |
Strategies for Radio-iodination of Related Benzoate (B1203000) Derivatives
The introduction of a radioactive iodine isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I, is of significant interest for radiopharmaceutical development and molecular imaging. Several strategies can be employed for the radio-iodination of benzoate derivatives, often targeting activated positions on the aromatic ring.
Electrophilic Radio-iodination: In precursors lacking an iodine atom, direct electrophilic radio-iodination can be achieved. The aromatic ring of a molecule like Ethyl 4-ethoxybenzoate is activated by the electron-donating ethoxy group, directing iodination to the ortho position (position 3). This reaction is typically carried out using a source of radioactive iodide (e.g., Na[¹²⁵I]) and an oxidizing agent to generate an electrophilic iodine species ("I⁺"). Common oxidizing agents include chloramine-T and Iodogen. The Iodogen method is often preferred as it involves a solid-phase oxidizing agent, which can simplify purification.
Isotopic Exchange: For this compound itself, isotopic exchange can be a potential route for radio-labeling. This involves heating the non-radioactive compound with a radioactive iodide source, sometimes in the presence of a copper catalyst, to facilitate the exchange of the stable ¹²⁷I with a radioactive isotope. However, this method can suffer from low specific activity.
Destannylation and Deboronation: More modern and efficient methods involve the use of precursors containing an organotin (e.g., tributylstannyl) or an organoboron (e.g., boronic acid) group at the position where the radioiodine is to be introduced. These precursors can be synthesized and then subjected to radio-iododestannylation or radio-iododeboronation. These reactions are generally high-yielding and allow for the preparation of radiolabeled compounds with high specific activity. For example, Ethyl 4-ethoxy-3-(tributylstannyl)benzoate could serve as a precursor for the synthesis of radio-iodinated this compound.
Systemic Investigation of Substituent Effects on Reaction Performance
The reactivity of this compound in cross-coupling reactions is influenced by the electronic and steric effects of its substituents. A systematic investigation of these effects is crucial for optimizing reaction conditions and predicting the outcome of derivatization strategies.
Steric Effects: The iodine atom at the 3-position is ortho to both the ester and the ethoxy groups. The steric hindrance around the reaction center can impact the approach of the catalyst and the coupling partner. While the ethoxy group is not exceptionally bulky, its presence, along with the adjacent ester group, can influence the choice of catalyst and ligand required to achieve high yields. For highly hindered substrates, bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.
Quantitative Analysis: The effect of substituents on the reaction rate can be quantitatively assessed using Hammett plots. By synthesizing a series of derivatives with different substituents at the 4- or 5-position and measuring their reaction rates under identical conditions, a linear free-energy relationship can be established. The slope of the Hammett plot (the reaction constant, ρ) provides insight into the sensitivity of the reaction to electronic effects and the nature of the transition state.
Synthesis of Structural Isomers and their Comparative Reactivity
The synthesis and study of structural isomers of this compound provide valuable information on how the relative positions of the substituents affect the molecule's properties and reactivity.
Synthesis of Isomers:
Ethyl 3-ethoxy-4-iodobenzoate: This isomer can be synthesized starting from 3-ethoxy-4-iodobenzoic acid, which in turn can be prepared from commercially available precursors through a series of steps involving ethoxylation and iodination.
Ethyl 2-ethoxy-5-iodobenzoate: The synthesis of this isomer could start from 2-hydroxy-5-iodobenzoic acid, which is commercially available. Ethylation of the hydroxyl group followed by esterification of the carboxylic acid would yield the desired product.
Ethyl 4-ethoxy-2-iodobenzoate: This isomer could be prepared from 4-ethoxy-2-iodobenzoic acid. The synthesis of the acid precursor might involve the iodination of 4-ethoxybenzoic acid, though regioselectivity could be a challenge.
Comparative Reactivity: The reactivity of these isomers in cross-coupling reactions is expected to differ due to variations in steric and electronic environments around the iodine atom.
Steric Hindrance: In Ethyl 4-ethoxy-2-iodobenzoate , the iodine atom is ortho to both the ethoxy and the ester groups, making it the most sterically hindered among the isomers. This would likely lead to slower reaction rates in cross-coupling reactions compared to the 3-iodo and 4-iodo isomers. In Ethyl 3-ethoxy-4-iodobenzoate , the iodine is ortho to the ethoxy group and meta to the ester group, presenting a different steric environment.
Electronic Effects: The position of the electron-donating ethoxy group and the electron-withdrawing ester group relative to the iodine atom will influence the electronic density at the carbon-iodine bond. This, in turn, affects the ease of oxidative addition to the palladium catalyst. For example, the electron-withdrawing effect of the ester group would be more pronounced when it is in the ortho or para position to the iodine, potentially accelerating the reaction.
A comparative study of the reaction rates of these isomers under standardized Suzuki-Miyaura coupling conditions would provide quantitative data on their relative reactivities, allowing for a deeper understanding of the structure-activity relationships in this class of compounds.
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Organic Molecules
As a functionalized aryl iodide, Ethyl 4-ethoxy-3-iodobenzoate serves as a versatile scaffold for the synthesis of elaborate organic structures. The iodo-group acts as a handle for introducing new molecular fragments, while the ethoxy and ethyl ester groups can be used to fine-tune the electronic and physical properties of the final products.
Biaryl motifs (structures containing two directly connected aromatic rings) are prevalent in pharmaceuticals, agrochemicals, and functional materials. The synthesis of these structures is greatly facilitated by palladium-catalyzed cross-coupling reactions, for which aryl iodides are excellent substrates.
This compound is well-suited for reactions such as the Suzuki-Miyaura coupling. nih.govnih.gov In this process, the aryl iodide is reacted with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction forges a new carbon-carbon bond between the two aromatic rings, yielding a biaryl product. The ethoxy and ester groups on the this compound starting material are well-tolerated under these reaction conditions and become substituents on the final biaryl molecule, influencing its properties. The general utility of aryl iodides in such palladium-catalyzed reactions underscores the potential of this compound as a precursor to highly substituted biaryl compounds. organic-chemistry.orgyale.edu
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Key Reagents | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Boronic Acid | Palladium Catalyst, Base | Aryl-Aryl |
| Negishi Coupling | Organozinc Reagent | Palladium or Nickel Catalyst | Aryl-Aryl / Aryl-Alkyl |
| Heck Coupling | Alkene | Palladium Catalyst, Base | Aryl-Vinyl |
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry and materials science. The Sonogashira coupling reaction is a powerful method for constructing carbon-carbon bonds between sp²-hybridized carbons (like that of an aryl iodide) and sp-hybridized carbons (of a terminal alkyne). mdpi.com
This compound can serve as the aryl iodide component in Sonogashira couplings. ijnc.ir The reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields an aryl-alkyne. This product, a disubstituted acetylene, is a versatile intermediate that can undergo subsequent intramolecular cyclization reactions to form a wide variety of heterocyclic systems, including indoles, furans, and carbazoles. beilstein-journals.orgscielo.org.mx The ability of the iodo-group to participate in such transformations makes this compound a valuable precursor for accessing complex heterocyclic scaffolds.
Precursor for Tailored Functional Materials
Beyond its role in synthesizing discrete organic molecules, this compound has potential applications as a precursor for functional materials, where its constituent parts can be incorporated into larger polymeric or crystalline networks.
While specific examples of this compound being used as a monomer in polymerization are not extensively documented in publicly available research, its structure lends itself to potential applications. After conversion of the ester to a more reactive functional group (like a carboxylic acid or an amine), the molecule could be incorporated into polyesters or polyamides. The pendant iodo and ethoxy groups would then serve to functionalize the polymer backbone, imparting specific properties such as refractive index, thermal stability, or providing a site for further post-polymerization modification.
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters connected by organic molecules known as linkers. researchgate.netnih.gov The properties of a MOF—including its pore size, shape, and surface chemistry—are directly determined by the structure of these organic linkers. rsc.org
To be used as a MOF linker, a molecule typically requires two or more coordination sites, such as carboxylate groups, that can bind to the metal centers. This compound in its current form is an ester and has only one potential coordination site after hydrolysis. However, it can be chemically modified to become a suitable linker. For instance, the iodine atom could undergo a cross-coupling reaction to attach another benzoic acid moiety, creating a dicarboxylic acid. This new, larger molecule could then be used as a linker to build MOFs. The ethoxy and iodo groups from the original molecule would remain as functionalities decorating the internal pores of the MOF, potentially influencing its selectivity for gas storage or catalysis. wuttkescience.com This strategy of designing and synthesizing custom linkers is a cornerstone of modern MOF chemistry. google.com
In the synthesis of large, complex organic molecules, maintaining solubility in common organic solvents is a frequent challenge. The functional groups on this compound can play a crucial role in addressing this issue. The ethyl ester and the ethoxy group are relatively nonpolar, lipophilic moieties.
When this compound is used as a building block, it imparts these solubility-enhancing characteristics to the resulting, larger molecule. This can be particularly advantageous in multi-step syntheses, preventing premature precipitation of intermediates and facilitating purification by chromatography. The ability to "tune" the solubility of a target molecule by selecting appropriately functionalized starting materials is a key strategy in modern synthetic chemistry.
Table 2: Summary of Functional Groups and Their Roles
| Functional Group | Position | Primary Role in Synthesis/Application |
|---|---|---|
| Iodo | 3 | Reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). |
| Ethoxy | 4 | Modifies electronic properties and enhances solubility in organic solvents. |
An extensive search for information regarding the use of "this compound" as a probe in the method development of analytical chemistry has yielded no specific research findings or applications. The search results did not provide any instances of this particular chemical compound being utilized in the described context.
The performed searches for "this compound analytical chemistry probe," "this compound use in analytical method development," "application of this compound as a chemical probe," "synthesis of this compound," "this compound applications in organic synthesis," "this compound use in materials science," and "iodinated benzoic acid esters as analytical probes" did not return any relevant scholarly articles, patents, or technical documents detailing its use as an analytical probe.
While information on related compounds, such as other iodinated benzoic acid esters, and the general concept of using benzoic acid derivatives as probes in certain analytical applications were found, there is no specific data available for this compound. Therefore, it is not possible to provide an article on its application in analytical chemistry method development as a probe based on the currently available information.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl 4-ethoxy-3-iodobenzoate, both ¹H and ¹³C NMR are indispensable for confirming the molecular structure by providing information about the chemical environment of each proton and carbon atom.
The confirmation of the this compound structure is achieved through detailed analysis of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments.
For this compound, the expected ¹H NMR signals would correspond to the protons of the two ethyl groups and the three protons on the aromatic ring. The substitution pattern on the benzene (B151609) ring—with an iodine atom, an ethoxy group, and an ethyl ester group—creates a distinct set of signals for the aromatic protons, whose chemical shifts and coupling patterns are diagnostic for the 1,3,4-trisubstituted arrangement. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (some showing coupling to iodine), and the carbons of the two separate ethoxy groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Ar-H (H-5) | ~6.9 | d | ~8.5 | 1H |
| Ar-H (H-6) | ~7.9 | dd | ~8.5, ~2.0 | 1H |
| Ar-H (H-2) | ~8.3 | d | ~2.0 | 1H |
| -OCH₂ CH₃ (ester) | ~4.35 | q | ~7.1 | 2H |
| -OCH₂ CH₃ (ether) | ~4.15 | q | ~7.0 | 2H |
| -OCH₂CH₃ (ester) | ~1.38 | t | ~7.1 | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C =O (ester) | ~165 |
| Ar-C -I (C-3) | ~87 |
| Ar-C -OEt (C-4) | ~159 |
| Ar-C -COOEt (C-1) | ~131 |
| Ar-CH (C-2) | ~134 |
| Ar-CH (C-6) | ~129 |
| Ar-CH (C-5) | ~113 |
| -OCH₂ CH₃ (ester) | ~61 |
| -OCH₂ CH₃ (ether) | ~65 |
| -OCH₂CH₃ (ester) | ~14.3 |
In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. cardiff.ac.uk This methodology allows for the observation of the consumption of reactants, the formation of intermediates, and the appearance of products over time. For the synthesis of this compound, in-situ NMR can provide invaluable mechanistic insights and kinetic data. beilstein-journals.org
By setting up the reaction inside an NMR spectrometer, spectra can be acquired at regular intervals. researchgate.netnih.gov This allows researchers to track the reaction progress by integrating the characteristic signals of the starting materials and the product. For instance, one could monitor the disappearance of a key aromatic signal from a precursor and the simultaneous appearance of a new, distinct signal corresponding to a proton on the this compound ring. This approach is particularly useful for optimizing reaction conditions, identifying transient intermediates that may not be observable by conventional workup and analysis, and determining reaction kinetics without the need for quenching and sampling. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental formula of a newly synthesized compound. Unlike low-resolution MS, HRMS can measure mass with very high accuracy (typically to within 5 ppm). This allows for the determination of a unique elemental formula. For this compound (C₁₁H₁₃IO₃), HRMS would be used to confirm its molecular weight and composition. The experimentally measured mass would be compared to the calculated exact mass, providing a high degree of confidence in the compound's identity.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃IO₃ |
| Calculated Exact Mass | 319.99094 Da |
| Expected [M+H]⁺ | 320.99822 Da |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. nih.gov
GC-MS: This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound. nih.gov A sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum. GC-MS is an excellent tool for assessing the purity of the final product and for identifying and quantifying volatile impurities or byproducts from the reaction mixture. nih.gov
LC-MS: For less volatile compounds or complex reaction mixtures, LC-MS is the preferred method. researchgate.netpeerj.comresearchgate.net The sample is separated by high-performance liquid chromatography (HPLC), and the eluent is directed into the mass spectrometer. This technique is invaluable for monitoring the progress of a reaction by separating the starting materials, intermediates, product, and non-volatile byproducts, with the mass spectrometer confirming the identity of each peak in the chromatogram.
X-ray Diffraction for Solid-State Structural Analysis and Polymorphism Studies
While NMR and MS provide definitive information about the molecular structure in the solution or gas phase, X-ray diffraction (XRD) is the primary technique for determining the precise three-dimensional arrangement of atoms in the solid state. waikato.ac.nz For a crystalline compound like this compound, single-crystal X-ray diffraction can elucidate the exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.govbeilstein-journals.org
This information is crucial for understanding the compound's physical properties. Furthermore, many organic molecules can exist in different crystalline forms, a phenomenon known as polymorphism. mdpi.com These different polymorphs can have distinct physical properties, such as melting point and solubility. Powder X-ray diffraction (PXRD) is often used to characterize the bulk crystalline material and to identify which polymorphic form is present, which is a critical aspect of materials science and pharmaceutical development. Studies on related substituted benzoates have demonstrated the utility of X-ray diffraction in confirming molecular structures and analyzing crystal packing. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=O, C-O, C-H, C=C) vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, typically shown as transmittance or absorbance versus wavenumber (cm⁻¹), which is proportional to frequency.
For this compound, the IR spectrum provides definitive evidence for its key structural features: the ester group, the aromatic ring, the ethoxy group, and the alkyl portions of the ethyl esters. Each of these groups produces characteristic absorption bands in the spectrum.
Detailed Research Findings:
The analysis of this compound's structure allows for the prediction of its major IR absorption peaks. The primary functional groups and their expected absorption regions are:
Ester Group (C=O and C-O): The most prominent peak in the spectrum is typically the carbonyl (C=O) stretch of the ester functional group. This absorption is strong and sharp, appearing in the region of 1735-1705 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring, which tends to lower the wavenumber. Additionally, the C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1100 cm⁻¹ region.
Aromatic Ring (C=C and C-H): The presence of the benzene ring is confirmed by several signals. The C=C stretching vibrations within the ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ range. The aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Furthermore, C-H out-of-plane bending vibrations appear in the 900-675 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern on the ring.
Ether Group (C-O): The ethoxy substituent introduces an ether linkage. The asymmetric C-O-C stretching of the aryl-alkyl ether is expected to produce a strong absorption band around 1250 cm⁻¹. The symmetric stretch is typically weaker and appears at a lower frequency, around 1040 cm⁻¹.
Alkyl Groups (C-H): The ethyl and ethoxy groups contain saturated sp³-hybridized carbon atoms. The C-H stretching vibrations of these methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected to appear as strong, sharp peaks in the region just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). C-H bending vibrations for these groups are also observed in the 1470-1365 cm⁻¹ range.
Carbon-Iodine Bond (C-I): The C-I stretching vibration occurs at low frequencies, typically in the 600-500 cm⁻¹ range. This peak is often weak and falls in the fingerprint region of the spectrum, which can be complex and contain many other signals, making it less diagnostic than the other functional group absorptions.
The following interactive table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |
| Alkyl C-H | Stretch | 2980-2850 | Strong |
| Ester C=O | Stretch | 1725-1705 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600-1450 | Medium (multiple bands) |
| Alkyl C-H | Bend | 1470-1365 | Medium |
| Aryl Ether C-O | Asymmetric Stretch | ~1250 | Strong |
| Ester C-O | Stretch | 1300-1100 | Strong |
| Aryl Ether C-O | Symmetric Stretch | ~1040 | Medium |
| C-I | Stretch | 600-500 | Weak to Medium |
This data is predictive and based on established correlation tables for the constituent functional groups.
Chromatographic Techniques for Separation and Purification Methodologies
Chromatography is a fundamental laboratory technique for the separation, identification, and purification of the components of a mixture. The principle relies on the differential distribution of the components between two phases: a stationary phase and a mobile phase. For a compound like this compound, which is often synthesized as part of a multi-step process, chromatographic methods are indispensable for isolating the desired product from starting materials, by-products, and other impurities.
Detailed Research Findings:
The purification and analysis of substituted aromatic esters such as this compound are routinely accomplished using several chromatographic techniques, including column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
Column Chromatography: This is a classic and widely used preparative technique for purifying organic compounds. In the context of this compound synthesis, column chromatography is often the primary method for purification. google.com The crude reaction mixture is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.
Separation is based on the polarity of the compounds. This compound, being a moderately polar compound, will adhere to the polar silica gel stationary phase. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), compounds are eluted from the column in order of increasing polarity. Non-polar impurities will elute first with a non-polar solvent like hexane (B92381), while the desired product will require a more polar solvent mixture, such as ethyl acetate (B1210297)/hexane, to be eluted. nih.gov
| Parameter | Description | Typical Conditions for this compound |
| Stationary Phase | The solid adsorbent that remains fixed in the column. | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | A solvent system that flows through the stationary phase. | A gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and increasing to 20%) |
| Separation Principle | Adsorption chromatography based on polarity. | Less polar impurities elute first, followed by the product. More polar impurities are retained longer. |
| Detection | Method for monitoring the eluted fractions. | Thin-Layer Chromatography (TLC) with UV visualization. |
High-Performance Liquid Chromatography (HPLC): HPLC is an advanced form of column chromatography that uses high pressure to force the solvent through columns containing very fine particles, leading to much higher resolution and faster separation times. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis and purification of moderately polar compounds like this compound. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture.
The compound is dissolved in a suitable solvent and injected into the HPLC system. More polar components of the mixture will have a higher affinity for the polar mobile phase and will elute faster, while less polar components (like the target compound) will be retained longer by the non-polar stationary phase. The retention time is a characteristic property of a compound under specific conditions.
| Parameter | Description | Typical Conditions for Analysis of Aromatic Esters |
| Mode | The type of interaction between the analyte and stationary phase. | Reversed-Phase (RP-HPLC) |
| Stationary Phase | The non-polar column packing material. | C18 (Octadecylsilane) bonded to silica particles (e.g., 5 µm particle size) |
| Mobile Phase | A polar solvent system. | A mixture of acetonitrile (B52724) and water or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate). jmp.ir |
| Elution | The method of changing the mobile phase composition. | Isocratic (constant composition) or Gradient (composition varies over time). |
| Detector | The device used to detect the compound as it elutes. | UV-Vis Detector (set at a wavelength where the aromatic ring absorbs, e.g., 254 nm). |
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular weight and structure, this compound is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.
In GC, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert carrier gas (the mobile phase) through a long, thin column. The column contains a stationary phase, which is a microscopic layer of liquid or polymer on an inert solid support. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster. The use of GC is well-established for the analysis of halogenated aromatic compounds. researchgate.netnih.gov
| Parameter | Description | Typical Conditions for Analysis of Halogenated Aromatics |
| Mobile Phase | The inert gas that carries the vaporized sample. | Helium or Nitrogen |
| Stationary Phase | The non-volatile liquid coating inside the column. | Polysiloxane-based phases of varying polarity (e.g., 5% diphenyl / 95% dimethyl polysiloxane). |
| Column | The tube containing the stationary phase. | Fused-silica capillary column (e.g., 30 m length, 0.25 mm internal diameter). |
| Temperature Profile | The temperature program of the oven containing the column. | A temperature ramp, e.g., starting at 100°C and increasing to 280°C. |
| Detector | The device used to detect the compound as it elutes. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
Future Research Directions and Perspectives
Development of Highly Efficient and Selective Catalytic Systems
The transformation of Ethyl 4-ethoxy-3-iodobenzoate heavily relies on transition metal-catalyzed cross-coupling reactions. While palladium- and copper-based catalysts have been instrumental, future research will focus on developing more efficient, selective, and sustainable catalytic systems.
Palladium-Catalyzed Reactions: The Suzuki-Miyaura, Heck, and Sonogashira coupling reactions are cornerstone transformations for functionalizing aryl halides. wikipedia.orgnih.govorganic-chemistry.orgnih.gov Future efforts will likely concentrate on designing novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands to enhance the activity and stability of palladium catalysts. This will enable reactions to be conducted under milder conditions, with lower catalyst loadings, and with a broader substrate scope, particularly for challenging coupling partners. The development of recyclable palladium catalysts, for instance, those immobilized on solid supports, will also be a key area of investigation to improve the economic and environmental viability of these processes. researchgate.net
Copper-Catalyzed Reactions: Copper catalysis offers a more economical and sustainable alternative to palladium for certain cross-coupling reactions. nih.gov Research into copper-catalyzed Sonogashira couplings of aryl iodides with terminal alkynes, for example, is an active area. sustech.edu.cnorganic-chemistry.org The development of new ligand systems for copper that can prevent the common side reaction of alkyne homocoupling is a critical challenge that future research will aim to address.
A comparative look at common catalytic systems is presented below:
| Catalytic System | Key Reactions | Future Research Focus |
| Palladium-based | Suzuki-Miyaura, Heck, Sonogashira | Novel ligand design, recyclable catalysts, milder reaction conditions |
| Copper-based | Sonogashira, Ullmann-type couplings | Ligand development to suppress side reactions, broader substrate scope |
Exploration of Novel Reaction Pathways and Unprecedented Mechanistic Insights
Beyond established cross-coupling reactions, the unique electronic and steric properties of this compound make it an ideal candidate for exploring novel reaction pathways.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom economy. rsc.orgacs.orgyoutube.com Future research will likely explore the regioselective C-H activation of the aromatic ring of this compound and its derivatives. The development of catalytic systems that can selectively functionalize the C-H bond ortho to the ethoxy group or the ester group would open up new avenues for creating highly substituted and complex molecules. acs.org
Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. Detailed mechanistic studies, employing techniques such as in-situ spectroscopy and computational modeling, will provide valuable insights into the elementary steps of catalytic cycles involving this compound. This knowledge will facilitate the rational design of more efficient catalysts and the prediction of reaction outcomes with greater accuracy.
Expansion of Applications in Emerging Areas of Chemical Science and Technology
The derivatives of this compound have the potential to find applications in a variety of high-technology areas.
Materials Science: The rigid aromatic core of this molecule makes it a suitable precursor for the synthesis of liquid crystals. derpharmachemica.comtandfonline.comsci-hub.secore.ac.ukresearchgate.net By introducing different functional groups through cross-coupling reactions, a diverse library of benzoate (B1203000) derivatives with varying mesogenic properties can be created. Future research will focus on designing and synthesizing novel liquid crystalline materials with tailored optical and electronic properties for applications in displays and photonics.
Medicinal Chemistry and Agrochemicals: The benzoate scaffold is a common motif in many biologically active compounds. researchgate.netusda.govmdpi.com The functionalization of this compound can lead to the synthesis of novel compounds with potential pharmaceutical or agrochemical applications. For instance, the introduction of specific pharmacophores could lead to the discovery of new drug candidates. unife.itacs.orgchemdiv.combham.ac.uk Furthermore, the incorporation of radioisotopes, such as iodine-125 (B85253) or fluorine-18, could lead to the development of new radiolabeled imaging agents for diagnostic purposes in nuclear medicine. mdpi.comkoreascience.kraustinpublishinggroup.comnih.govsemanticscholar.org
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
The vast and complex nature of chemical reaction space presents a significant challenge for traditional, trial-and-error-based research. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this landscape.
Predictive Modeling: Machine learning models can be trained on large datasets of chemical reactions to predict outcomes such as reaction yield and regioselectivity. researchgate.netresearchgate.netprinceton.edubohrium.comnih.gov For a molecule like this compound, which can undergo various transformations, ML models can help chemists to quickly identify the optimal reaction conditions for a desired product, thereby saving time and resources. These models can learn from experimental data to identify complex relationships between reactants, catalysts, solvents, and the final outcome.
Reaction Design: Beyond prediction, AI can be used to design novel reaction pathways. By analyzing known chemical transformations, AI algorithms can propose new, efficient routes to synthesize target molecules derived from this compound. This approach can accelerate the discovery of new compounds and materials.
Design of Next-Generation Iodobenzoate Scaffolds with Enhanced Functionality
The core structure of this compound serves as a foundational scaffold that can be elaborated upon to create next-generation building blocks with enhanced functionality. Future research will focus on the rational design and synthesis of novel iodobenzoate scaffolds with precisely controlled electronic and steric properties. This will involve the introduction of additional functional groups or the modification of the existing ones to fine-tune the reactivity and selectivity of the molecule in subsequent transformations. The development of a diverse library of such advanced scaffolds will significantly expand the synthetic chemist's toolbox and enable the construction of increasingly complex and functional molecules. unife.itchemdiv.combham.ac.ukmdpi.com
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing ethyl 4-ethoxy-3-iodobenzoate, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : Begin with a Friedel-Crafts acylation or esterification of 4-hydroxybenzoic acid derivatives, followed by iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 0–60°C), solvent polarity (e.g., DCM vs. DMF), and stoichiometry (e.g., 1:1.2 molar ratio of substrate to iodinating agent). Characterize intermediates via NMR (¹H/¹³C) and IR spectroscopy to confirm functional group integrity. Side products like di-iodinated analogs can be minimized by controlling reaction time and iodine equivalents .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- Spectroscopy : ¹H NMR (confirm ethoxy and ester groups via δ 1.3–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for OCH₂), ¹³C NMR (C=O at ~165–170 ppm), and HRMS for molecular ion verification.
- Elemental Analysis : Quantify iodine content via ICP-MS or combustion analysis to confirm stoichiometry .
Q. What stability tests are critical for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 4 weeks; monitor via HPLC for decomposition products.
- Photostability : Expose to UV light (λ = 320–400 nm) for 48 hours; assess iodinated bond cleavage via NMR.
- Humidity Sensitivity : Store at 75% relative humidity; track hydrolysis of the ester group via IR (loss of C=O stretch at ~1700 cm⁻¹). Use kinetic modeling (Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model:
- Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., iodine atom for Suzuki-Miyaura coupling).
- Transition States : Simulate Pd-catalyzed coupling pathways to estimate activation energies. Validate predictions experimentally by comparing computed vs. observed yields under varying catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .
Q. What crystallographic challenges arise when resolving the structure of this compound, and how can they be addressed?
- Methodological Answer : Challenges include heavy-atom (iodine) dominance in X-ray diffraction, leading to phase bias. Mitigate using:
- Dual-Space Methods : SHELXD for initial phase determination, followed by SHELXL refinement with anisotropic displacement parameters.
- Twinned Data : Apply HKL-5 or CrysAlisPro to deconvolute overlapping reflections. Validate final structure with R-factor (<5%) and residual electron density maps .
Q. How should contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) be investigated for this compound?
- Methodological Answer :
- Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to detect rotational barriers (e.g., ethoxy group).
- Solvent Polarity : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced conformational changes.
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to isolate signals from diastereomers or regioisomers. Cross-reference with computational NMR predictions (GIAO method) .
Q. What strategies can reconcile discrepancies between experimental and theoretical (DFT) vibrational spectra for this compound?
- Methodological Answer :
- Basis Set Selection : Compare B3LYP/6-31G* vs. M06-2X/cc-pVTZ results to assess basis set dependence.
- Anharmonic Corrections : Apply VPT2 (vibrational perturbation theory) to DFT outputs to account for overtones.
- Experimental Calibration : Use Raman spectroscopy with laser excitation (785 nm) to minimize fluorescence interference. Assign peaks via potential energy distribution (PED) analysis .
Data Presentation and Analysis Guidelines
- Tabular Data : Include processed spectral/analytical data in the main text (e.g., NMR shifts, HPLC retention times). Raw datasets (e.g., diffraction images) should be archived in appendices or repositories .
- Contradiction Resolution : Apply Bayesian statistics to weigh conflicting evidence (e.g., likelihood ratios for competing mechanistic pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
